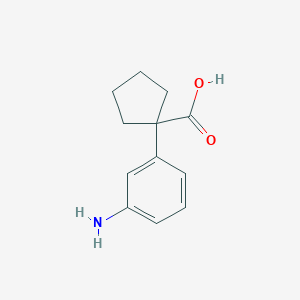
3-(5-Phenyl-1h-tetrazol-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-phenyltetrazol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a tetrazole ring substituted with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyltetrazol-1-yl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of quinoline derivatives with phenyl-substituted tetrazoles under acidic or basic conditions can yield the desired product . Additionally, microwave-assisted synthesis and the use of recyclable catalysts have been explored to enhance the efficiency and sustainability of the synthetic process .
Industrial Production Methods
Industrial production of 3-(5-phenyltetrazol-1-yl)quinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-phenyltetrazol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and various substituted quinoline and tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5-phenyltetrazol-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 3-(5-phenyltetrazol-1-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is also being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Tetrazole: Another parent compound, known for its applications in pharmaceuticals and materials science.
Quinolones: A class of compounds derived from quinoline, known for their antibacterial properties
Uniqueness
3-(5-phenyltetrazol-1-yl)quinoline is unique due to its combined structural features of quinoline and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its parent compounds .
Eigenschaften
CAS-Nummer |
5454-91-1 |
|---|---|
Molekularformel |
C16H11N5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-(5-phenyltetrazol-1-yl)quinoline |
InChI |
InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-19-20-21(16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |
InChI-Schlüssel |
IFFIRHMTPWKAEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC4=CC=CC=C4N=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




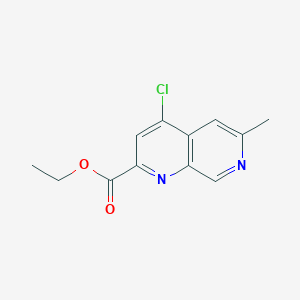
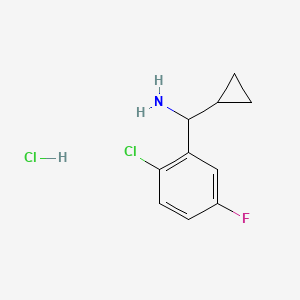
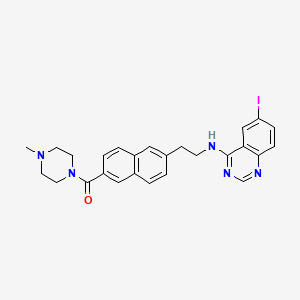


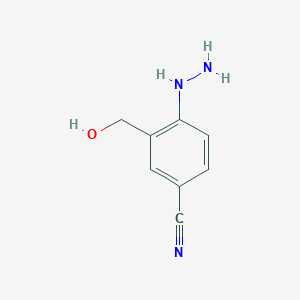
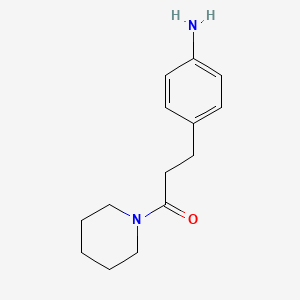
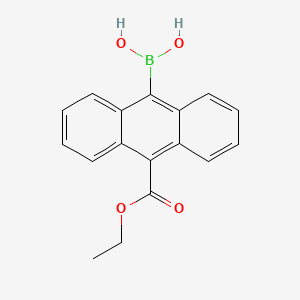

![rel-7-(tert-Butyl) 4-ethyl (4R,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14037147.png)

